molecular formula C19H22N2OS2 B2928687 2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326874-85-4

2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2928687
CAS No.: 1326874-85-4
M. Wt: 358.52
InChI Key: QVJSOWZSVMWSSW-UHFFFAOYSA-N
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Description

2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pentyl side chain, and a sulfanyl group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating the respective thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core.

Scientific Research Applications

2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of a thieno[3,2-d]pyrimidine core, a pentyl side chain, and a sulfanyl group attached to a 2-methylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-3-4-7-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-9-6-5-8-14(15)2/h5-6,8-10,12H,3-4,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJSOWZSVMWSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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